molecular formula C14H12F2N4O5 B3746611 2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE

2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE

Cat. No.: B3746611
M. Wt: 354.27 g/mol
InChI Key: LIZUDPHDUYQGSX-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate is a synthetic compound that combines the structural features of imidazole and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 2-methyl-5-nitro-1H-imidazole, is synthesized through the nitration of 2-methylimidazole using nitric acid.

    Alkylation: The imidazole derivative is then alkylated with an appropriate alkylating agent, such as ethylene oxide, to form 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.

    Carbamoylation: The final step involves the reaction of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol with 2,6-difluorobenzoyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 5 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products

    Reduction: Formation of 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the nitroimidazole moiety.

    Biological Studies: Used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbamate group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    2-Methyl-5-nitroimidazole: A precursor in the synthesis of various nitroimidazole derivatives.

Uniqueness

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate is unique due to the presence of both the nitroimidazole and carbamate groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(2,6-difluorobenzoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O5/c1-8-7-17-13(20(23)24)19(8)5-6-25-14(22)18-12(21)11-9(15)3-2-4-10(11)16/h2-4,7H,5-6H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUDPHDUYQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1CCOC(=O)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Reactant of Route 2
Reactant of Route 2
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Reactant of Route 3
Reactant of Route 3
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Reactant of Route 4
Reactant of Route 4
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Reactant of Route 5
Reactant of Route 5
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE
Reactant of Route 6
Reactant of Route 6
2-(5-METHYL-2-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE

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